molecular formula C22H21N3O B2706851 N-(2-(1H-indol-3-yl)ethyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide CAS No. 1257547-13-9

N-(2-(1H-indol-3-yl)ethyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide

Cat. No.: B2706851
CAS No.: 1257547-13-9
M. Wt: 343.43
InChI Key: XYAXXIMIDWEPCK-UHFFFAOYSA-N
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Description

N-(2-(1H-indol-3-yl)ethyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide: is a complex organic compound that features both indole and pyrrole moieties. These structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure makes it a subject of interest in medicinal chemistry and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-indol-3-yl)ethyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide typically involves multi-step organic reactions. One common approach is the condensation of indole derivatives with pyrrole derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-indol-3-yl)ethyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide variety of functionalized derivatives .

Scientific Research Applications

N-(2-(1H-indol-3-yl)ethyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(1H-indol-3-yl)ethyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole and pyrrole derivatives, such as:

  • N-(2-(1H-indol-3-yl)ethyl)-2-phenylacetamide
  • N-(2-(1H-indol-3-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide
  • 2-phenyl-2-(1H-pyrrol-1-yl)acetamide

Uniqueness

N-(2-(1H-indol-3-yl)ethyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide is unique due to its specific combination of indole and pyrrole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-phenyl-2-pyrrol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O/c26-22(21(25-14-6-7-15-25)17-8-2-1-3-9-17)23-13-12-18-16-24-20-11-5-4-10-19(18)20/h1-11,14-16,21,24H,12-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYAXXIMIDWEPCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NCCC2=CNC3=CC=CC=C32)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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